![molecular formula C15H12FNO4 B5610774 4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid](/img/structure/B5610774.png)
4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of related pyridonecarboxylic acids and derivatives has been extensively studied. For example, a series of 1-(4-fluorophenyl)-4-pyridone-3-carboxylic acid derivatives with various substituents at the 6-position have been prepared, demonstrating that substituents remarkably affect antibacterial activity and urinary recovery (Narita et al., 1986). Another study synthesized pyridinedicarboxylic acid 1,4-dihydro-2,6-dimethyl-diethyl ester from β-diketo compounds, formaldehyde, and amine, achieving a total yield of 88% with 98% purity (Wu Jian-yi, 2001).
Molecular Structure Analysis
The molecular and vibrational analysis of 3,4-pyridinedicarboxylic acid (a compound closely related to our target) has been explored using experimental techniques and quantum chemical calculations. The study found that the most stable conformer exhibits significant structural features, which were analyzed alongside their electronic properties, such as HOMO-LUMO energies and molecular electrostatic potential (Karabacak et al., 2015).
Chemical Reactions and Properties
Research into similar compounds has shown a variety of chemical reactions and properties, including the synthesis of silicon-containing drugs using phenylboronic acids as building blocks, demonstrating the synthetic versatility and potential applications of these compounds in drug development (Troegel et al., 2009).
Physical Properties Analysis
The physical properties of pyridinedicarboxylic acids and their derivatives are crucial for understanding their behavior and potential applications. Studies have investigated the structural determinants affecting these properties, including solubility, crystallinity, and thermal stability, although specific studies on 4-(4-fluorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic acid are limited in the available literature.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with other molecules, have been explored in related compounds. For instance, the antibacterial activity of pyridonecarboxylic acids has been linked to their structural elements, indicating the importance of molecular design in enhancing their efficacy (Egawa et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would likely depend on its physical and chemical properties, as well as how it interacts with other substances. It could potentially be used in the development of new pharmaceuticals, in chemical synthesis, or in other areas of research .
properties
IUPAC Name |
4-(4-fluorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-7-11(14(18)19)13(9-3-5-10(16)6-4-9)12(15(20)21)8(2)17-7/h3-6H,1-2H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIIUVSVCJGIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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